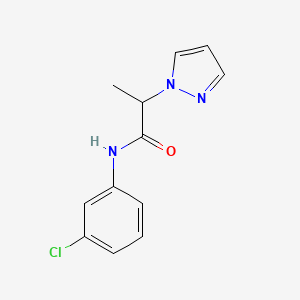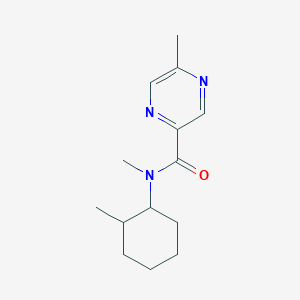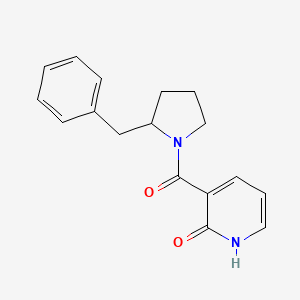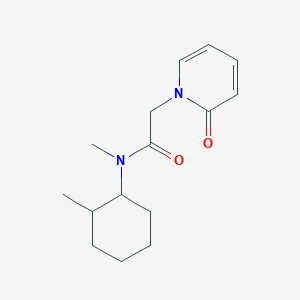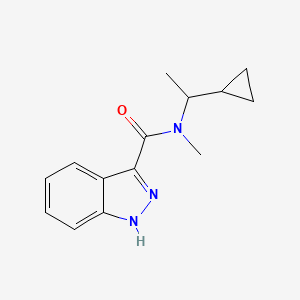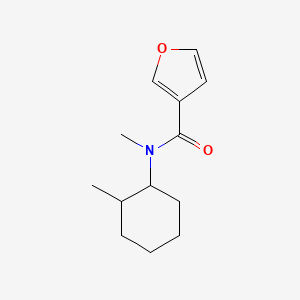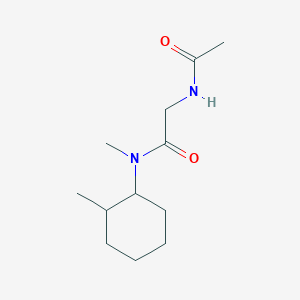
2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide, also known as N-(2-methylcyclohexyl)-N-methylacetamide or MCAM, is a chemical compound that has been widely studied for its potential applications in the fields of medicinal chemistry and drug discovery. This compound is a derivative of the natural product muscone, and it has been shown to exhibit a range of interesting biological activities. In
科学的研究の応用
2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide has been studied for its potential applications in the areas of cancer research, neuroprotection, and pain management. In cancer research, MCAM has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It is believed that MCAM exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, MCAM has been shown to protect neurons from oxidative stress and inflammation, which are two major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain management, MCAM has been shown to have analgesic effects in animal models of acute and chronic pain, possibly through the modulation of the opioid system.
作用機序
The exact mechanism of action of 2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide is not fully understood, but several studies have provided insights into its biological activity. It is believed that MCAM interacts with various molecular targets, including ion channels, enzymes, and receptors. For example, MCAM has been shown to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been shown to inhibit monoamine oxidase, an enzyme that catalyzes the breakdown of neurotransmitters such as dopamine and serotonin. In addition, MCAM has been shown to activate the peroxisome proliferator-activated receptor gamma, a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.
Biochemical and Physiological Effects:
2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Some of these effects include:
- Inhibition of cancer cell growth and induction of apoptosis
- Protection against oxidative stress and inflammation in neurons
- Modulation of the opioid system and analgesic effects
- Inhibition of voltage-gated sodium channels and reduction of excitability in neurons
- Modulation of monoamine oxidase activity and regulation of neurotransmitter levels
- Activation of peroxisome proliferator-activated receptor gamma and regulation of adipogenesis and glucose metabolism
実験室実験の利点と制限
The use of 2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide in lab experiments has several advantages and limitations. Some of the advantages include:
- Wide range of biological activities and potential applications
- Relatively easy and cost-effective synthesis method
- Availability of commercial sources for the compound
Some of the limitations include:
- Limited information on the pharmacokinetics and toxicity of the compound
- Limited information on the optimal dosing and administration routes
- Limited information on the stability and storage conditions of the compound
将来の方向性
There are several future directions for the study of 2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide. Some of these directions include:
- Further exploration of the compound's biological activities and molecular targets
- Optimization of the synthesis method and development of new synthetic routes
- Investigation of the pharmacokinetics and toxicity of the compound in animal models and humans
- Evaluation of the compound's potential as a therapeutic agent for cancer, neurodegenerative diseases, and pain management
- Development of new derivatives and analogs of the compound with improved biological activity and pharmacological properties
Conclusion:
In conclusion, 2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide is a promising compound that has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. The compound exhibits a range of interesting biological activities, including inhibition of cancer cell growth, neuroprotection, and pain management. Future studies will continue to explore the compound's molecular targets, pharmacokinetics, and therapeutic potential, with the ultimate goal of developing new drugs and therapies for various diseases.
合成法
The synthesis of 2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide can be achieved through a multi-step process that involves the conversion of muscone to the corresponding amine, followed by acetylation and 2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethylation. The detailed synthetic route has been described in the literature, and it involves the use of various reagents and solvents. The yield of the final product can be improved by optimizing the reaction conditions, such as temperature, time, and concentration.
特性
IUPAC Name |
2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9-6-4-5-7-11(9)14(3)12(16)8-13-10(2)15/h9,11H,4-8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTQZLLOHCGRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

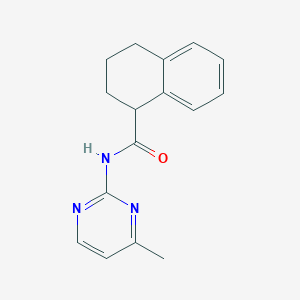
![N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-3-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7494453.png)
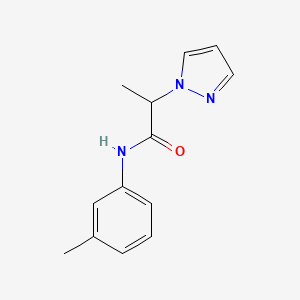
![1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494467.png)
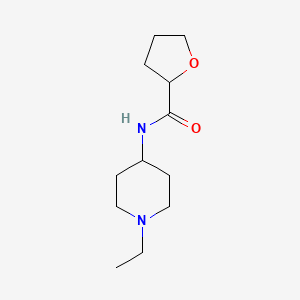
![N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)
